molecular formula C21H21NO4S B13870268 (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate

(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate

Katalognummer: B13870268
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: ITSDCNRPKQUQRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, an azetidine ring, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzothiophene core, followed by the introduction of the azetidine ring and the methoxyphenyl group. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiophene derivatives and azetidine-containing molecules. Examples include:

Uniqueness

The uniqueness of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C21H21NO4S

Molekulargewicht

383.5 g/mol

IUPAC-Name

(3-methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-24-16-6-4-5-14(9-16)12-26-21(23)20-19(25-13-15-10-22-11-15)17-7-2-3-8-18(17)27-20/h2-9,15,22H,10-13H2,1H3

InChI-Schlüssel

ITSDCNRPKQUQRM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)COC(=O)C2=C(C3=CC=CC=C3S2)OCC4CNC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.